molecular formula C10H20N4O7 B1590657 L-Arginine L-malate CAS No. 93964-77-3

L-Arginine L-malate

Cat. No.: B1590657
CAS No.: 93964-77-3
M. Wt: 308.29 g/mol
InChI Key: RUFJTBOKWJYXPM-ZBRNBAAYSA-N
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Description

L-Arginine L-malate is a compound formed by combining the amino acid L-arginine with L-malate, a salt or ester of malic acid. L-arginine is a semi-essential amino acid involved in various physiological processes, including protein synthesis and nitric oxide production. L-malate, on the other hand, is an intermediate in the citric acid cycle, playing a crucial role in energy production. The combination of these two compounds is often used in dietary supplements to enhance athletic performance and improve cardiovascular health.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of L-Arginine L-malate typically involves the reaction of L-arginine with malic acid. The process can be summarized as follows:

    Dissolution: L-arginine is dissolved in water to form an aqueous solution.

    Addition of Malic Acid: Malic acid is slowly added to the L-arginine solution while maintaining constant stirring.

    pH Adjustment: The pH of the solution is adjusted to around 7.0 using a suitable base, such as sodium hydroxide.

    Crystallization: The solution is then subjected to crystallization by cooling or by adding an organic solvent like ethanol.

    Filtration and Drying: The resulting crystals are filtered, washed, and dried to obtain pure this compound.

Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The process may involve:

    Large-scale Reactors: Using large reactors to mix L-arginine and malic acid.

    Continuous Stirring: Employing continuous stirring mechanisms to ensure uniform mixing.

    Automated pH Control: Utilizing automated systems for precise pH control.

    Advanced Crystallization Techniques: Implementing advanced crystallization techniques to enhance yield and purity.

    High-efficiency Filtration: Using high-efficiency filtration systems to separate and purify the final product.

Chemical Reactions Analysis

Types of Reactions: L-Arginine L-malate undergoes various chemical reactions, including:

    Oxidation: L-arginine can be oxidized to form nitric oxide and citrulline.

    Reduction: L-malate can be reduced to malic acid under specific conditions.

    Substitution: L-arginine can participate in substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

    Oxidation: Catalysts like nitric oxide synthase are used to facilitate the oxidation of L-arginine.

    Reduction: Reducing agents such as sodium borohydride can be employed for the reduction of L-malate.

    Substitution: Strong nucleophiles like hydroxide ions are used in substitution reactions involving L-arginine.

Major Products:

Scientific Research Applications

Clinical Findings

  • Heart Failure : In a randomized clinical trial involving patients with heart failure with preserved ejection fraction (HFpEF), oral supplementation with L-arginine significantly decreased pulmonary artery pressure and improved right ventricular function after two months .
  • Hypertension : Research indicates that L-arginine supplementation can lower blood pressure comparable to lifestyle changes . In Dahl salt-sensitive rats, supplementation increased renal levels of L-arginine and NO, leading to reduced hypertension .
StudyPopulationInterventionOutcome
HFpEF Patients8 g/day L-ArginineDecreased pulmonary artery pressure
General PopulationOral L-ArginineLowered BP by 5.39/2.66 mmHg

Ergogenic Effects

L-Arginine is often marketed as an ergogenic aid to enhance athletic performance through increased blood flow and oxygen delivery to muscles. However, results are mixed regarding its effectiveness.

  • Performance Enhancement : Some studies suggest improvements in strength and endurance when combined with other supplements like citrulline malate. A systematic review indicated that while standalone L-arginine may not significantly enhance performance, its combination with citrulline does show promise in increasing NO levels and improving physical performance markers .
StudyInterventionFindings
Combined L-Arginine & CitrullineImproved physical performance and reduced exertion
Standalone L-ArginineNo significant increase in NO or performance

Insulin Sensitivity

L-Arginine has been studied for its effects on insulin sensitivity and metabolic health. Long-term supplementation has shown benefits in obese type 2 diabetic patients by improving glucose metabolism and endothelial function .

Case Studies

In clinical settings, patients with metabolic syndrome showed improved insulin sensitivity and reduced fat mass after consistent use of L-arginine supplements .

Reproductive Health

L-Arginine is also noted for its role in reproductive health, particularly in improving ovarian response and pregnancy rates during in-vitro fertilization (IVF) procedures .

COVID-19 Recovery

Recent studies have suggested that L-arginine may help reduce hospitalization duration and respiratory support needs in severe COVID-19 cases, although further research is necessary to confirm these findings .

Mechanism of Action

L-Arginine L-malate exerts its effects through several mechanisms:

Comparison with Similar Compounds

L-Arginine L-malate is often compared with other similar compounds, such as:

This compound stands out due to its dual role in enhancing nitric oxide production and energy metabolism, making it a unique and valuable compound in various scientific and industrial applications.

Biological Activity

L-Arginine L-malate is a compound formed from the amino acid L-arginine and malate, a key intermediate in the tricarboxylic acid (TCA) cycle. This combination has garnered attention for its potential biological activities, particularly in enhancing nitric oxide (NO) production, improving exercise performance, and supporting cardiovascular health. This article reviews the biological activity of this compound, supported by recent research findings and case studies.

Nitric Oxide Production
L-Arginine is a well-known precursor for nitric oxide synthesis, a critical molecule involved in various physiological processes, including vasodilation and immune function. The conversion of L-arginine to NO is catalyzed by nitric oxide synthase (NOS), which plays a pivotal role in maintaining vascular homeostasis and regulating blood flow .

Role of Malate
Malate contributes to energy production within cells and may enhance the bioavailability of L-arginine through metabolic pathways. Research indicates that malate can influence the levels of aspartate and citrulline, which are involved in the synthesis of L-arginine . This synergistic effect may enhance the efficacy of L-arginine supplementation.

Cardiovascular Health

This compound has been shown to improve endothelial function, reduce vascular inflammation, and enhance overall cardiovascular health. Studies indicate that supplementation can lead to significant improvements in cardiac function parameters such as ejection fraction and diastolic function .

Exercise Performance

Research has demonstrated that L-arginine combined with malate can improve exercise performance. A notable study found that supplementation with L-citrulline and malate increased ATP production and enhanced muscle contraction efficiency during physical activity . In a controlled trial, participants who consumed 6 grams per day of L-citrulline with malate reported increased bench press repetitions compared to placebo .

Immune Function

L-Arginine supplementation has been linked to enhanced immune responses. For instance, low plasma levels of L-arginine correlate with elevated arginase activity in patients with tuberculosis, suggesting that supplementation may improve immune function by increasing NO production . Furthermore, studies have indicated that L-arginine can modulate individual physiological responses to hypoxia, potentially benefiting patients with cardiovascular diseases .

Case Studies

  • Malaria Treatment
    A clinical study involving adults with moderately severe malaria assessed the safety profile of intravenous L-arginine infusion. The results indicated that doses up to 12 grams were well tolerated without significant adverse effects on hemodynamic or biochemical parameters .
  • Cardiac Rehabilitation
    In patients post-myocardial infarction, L-arginine supplementation improved physical performance metrics such as walking distance and reduced perceived exertion during rehabilitation exercises .

Data Table: Summary of Research Findings

Study/Research FocusFindingsReference
Nitric Oxide SynthesisEnhanced NO production from L-arginine
Exercise PerformanceIncreased ATP production; improved muscle efficiency
Cardiovascular HealthImproved ejection fraction; reduced vascular inflammation
Immune FunctionEnhanced immune response in hypoxic conditions
Safety Profile in MalariaWell-tolerated at doses up to 12g

Properties

IUPAC Name

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(2S)-2-hydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N4O2.C4H6O5/c7-4(5(11)12)2-1-3-10-6(8)9;5-2(4(8)9)1-3(6)7/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);2,5H,1H2,(H,6,7)(H,8,9)/t4-;2-/m00/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUFJTBOKWJYXPM-ZBRNBAAYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CN=C(N)N.C(C(C(=O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CN=C(N)N.C([C@@H](C(=O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40240004
Record name L-Arginine L-malate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40240004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93964-77-3
Record name L-Arginine, (2S)-2-hydroxybutanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93964-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Arginine L-malate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Arginine L-malate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40240004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-arginine L-malate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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